molecular formula C15H13NO6 B1391785 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid CAS No. 214848-09-6

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Cat. No. B1391785
M. Wt: 303.27 g/mol
InChI Key: SHVWMGUFVKSAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, also known as 4-benzyloxy-3-methoxy-5-nitrobenzoic acid (BMNBA), is an organic compound with a molecular formula of C13H12N2O5. It is a nitrobenzoic acid derivative, and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. BMNBA has a wide range of applications in the pharmaceutical and chemical industries, and has been the subject of extensive scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization Reactions : 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is involved in cyclization reactions. For example, it can undergo Perkin cyclization to form compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furan, which are characterized using spectroscopic methods (Kowalewska & Kwiecień, 2008).

  • Solubility Studies : Its solubility and transfer properties in different solvents have been studied, contributing to the understanding of its behavior in various chemical environments (Hart et al., 2015).

  • Debenzylation Processes : This compound is used in debenzylation processes in the synthesis of other chemical agents, such as in the production of certain pyrrolobenzodiazepine antitumor agents (Thurston et al., 1990).

Applications in Material Science and Drug Discovery

  • Microwave-assisted Synthesis : It's used in microwave-assisted synthesis for creating diverse chemical libraries, potentially useful in drug discovery programs (Chanda et al., 2012).

  • Synthesis of Lanthanide Compounds : The compound is employed in the synthesis of lanthanide coordination compounds. These compounds have been studied for their luminescent properties, which are influenced by different substituents (Sivakumar et al., 2010).

  • Liquid Crystal Research : It's also involved in studies on liquid crystal properties, particularly in understanding the thermal properties of certain benzoates and their derivatives (Sugiura et al., 1991).

Biochemical and Pharmacological Research

  • Antioxidant and Antimicrobial Studies : Compounds derived from 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid have been tested for antioxidant and antimicrobial activities, indicating potential in these areas (Manap et al., 2022).

  • Synthesis of Antitumoral Agents : This chemical is used in the development of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, which show promise as antitumoral agents (de Freitas et al., 2014).

properties

IUPAC Name

3-methoxy-5-nitro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWMGUFVKSAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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